molecular formula C14H9ClFIO B14902850 (2-Chloro-5-iodophenyl)(2-fluoro-5-methylphenyl)methanone

(2-Chloro-5-iodophenyl)(2-fluoro-5-methylphenyl)methanone

Cat. No.: B14902850
M. Wt: 374.57 g/mol
InChI Key: NYSPNABILMTLQV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of (2-Chloro-5-iodophenyl)(2-fluoro-5-methylphenyl)methanone involves several steps. One common method is the esterification reaction between benzoic acid and fluorobenzoic acid . The reaction conditions often include the use of catalysts and solvents to facilitate the process. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .

Chemical Reactions Analysis

(2-Chloro-5-iodophenyl)(2-fluoro-5-methylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, especially due to the presence of halogens. Reagents like sodium hydroxide or potassium tert-butoxide are often used[][3].

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols[3][3].

Scientific Research Applications

(2-Chloro-5-iodophenyl)(2-fluoro-5-methylphenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chloro-5-iodophenyl)(2-fluoro-5-methylphenyl)methanone involves its interaction with specific molecular targets. The presence of halogens allows it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Properties

Molecular Formula

C14H9ClFIO

Molecular Weight

374.57 g/mol

IUPAC Name

(2-chloro-5-iodophenyl)-(2-fluoro-5-methylphenyl)methanone

InChI

InChI=1S/C14H9ClFIO/c1-8-2-5-13(16)11(6-8)14(18)10-7-9(17)3-4-12(10)15/h2-7H,1H3

InChI Key

NYSPNABILMTLQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)C(=O)C2=C(C=CC(=C2)I)Cl

Origin of Product

United States

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